molecular formula C8H16ClN B6195105 3-(cyclobutylmethyl)azetidine hydrochloride CAS No. 2680533-68-8

3-(cyclobutylmethyl)azetidine hydrochloride

Cat. No.: B6195105
CAS No.: 2680533-68-8
M. Wt: 161.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclobutylmethyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound. Azetidines, including this compound, are known for their significant ring strain due to their four-membered ring structure. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science due to its unique reactivity and stability compared to other similar compounds .

Preparation Methods

The synthesis of 3-(cyclobutylmethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, which forms the four-membered ring structure. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-(cyclobutylmethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially leading to the opening of the azetidine ring.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in amines or alcohols .

Scientific Research Applications

3-(cyclobutylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyclobutylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed to modify biological molecules or materials, leading to desired effects such as inhibition of enzymes or alteration of material properties .

Comparison with Similar Compounds

3-(cyclobutylmethyl)azetidine hydrochloride can be compared to other azetidines and aziridines:

The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

2680533-68-8

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.